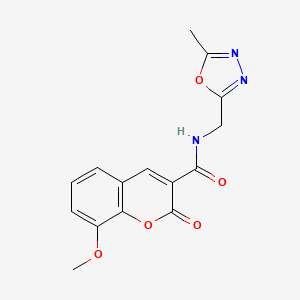

8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Descripción

8-Methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 2-oxo-2H-chromene core substituted with a methoxy group at position 8 and a carboxamide at position 2. The carboxamide is further linked to a 5-methyl-1,3,4-oxadiazole moiety via a methylene bridge. This structural framework combines the photophysical and bioactive properties of coumarins with the metabolic stability and hydrogen-bonding capabilities of oxadiazoles, making it a candidate for pharmaceutical and material science applications .

Propiedades

IUPAC Name |

8-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-8-17-18-12(22-8)7-16-14(19)10-6-9-4-3-5-11(21-2)13(9)23-15(10)20/h3-6H,7H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSOJTAADAIMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, introduction of the oxadiazole moiety, and subsequent functionalization to achieve the final structure. Common reagents and conditions might include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under basic conditions.

Introduction of the oxadiazole moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Final functionalization: The final compound is obtained by coupling the intermediate with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and chromene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the oxo group may produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of substituted chromene derivatives with 5-methyl-1,3,4-oxadiazole. The synthetic routes often utilize various coupling agents and conditions to achieve high yields and purity. For instance, similar oxadiazole derivatives have been synthesized through oxidative cyclization methods that employ iodobenzene diacetate as an oxidant .

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. In one study, a series of oxadiazole derivatives demonstrated selective cytotoxicity against human prostate and colon cancer cell lines with IC50 values ranging from 0.003 to 9.27 µM . This suggests that the incorporation of the oxadiazole group into the chromene structure may enhance its anticancer activity.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is also noteworthy. Compounds similar to this compound have been tested for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Analgesic Effects

Some derivatives featuring the oxadiazole structure have been reported to possess analgesic properties. The mechanism behind this activity may involve modulation of pain pathways in the central nervous system, although further studies are necessary to elucidate the exact mechanisms involved .

Antiviral Activity

Emerging research has also highlighted the antiviral potential of oxadiazole-containing compounds. Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication in vitro . This opens avenues for exploring their use in treating viral diseases.

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of oxadiazole derivatives against a panel of twelve human tumor cell lines. The results indicated that specific modifications in the oxadiazole structure significantly enhance antitumor activity. For instance, compounds with electron-withdrawing groups exhibited improved potency against renal and colon cancer cell lines .

Table 1: Antitumor Activity of Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | OVXF 899 | 2.76 |

| Compound 2 | PXF 1752 | 9.27 |

| Compound 3 | Renal Cancer | 1.143 |

Case Study 2: Antimicrobial Screening

In another investigation, a library of oxadiazole derivatives was screened for antimicrobial activity against common pathogens. The study revealed that several compounds exhibited significant inhibition zones in agar diffusion assays, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Results

| Compound ID | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | Pseudomonas aeruginosa | 12 |

Mecanismo De Acción

The mechanism of action of 8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.

Receptor binding: It may bind to specific receptors, modulating their activity.

Signal transduction: The compound may affect cellular signaling pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in the heterocyclic substituents, substituent positions, or core modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Heterocyclic Substituent Impact: The 5-methyl-1,3,4-oxadiazole group in the target compound enhances metabolic stability compared to isoxazole or thiadiazole analogs due to its electron-withdrawing nature and resistance to enzymatic degradation .

Substituent Position and Bioactivity :

- The 8-methoxy group on the coumarin core may enhance fluorescence properties and lipid solubility, as seen in related 8-methoxycoumarin derivatives .

- Compounds lacking the 8-methoxy group (e.g., ) show lower molecular weights but reduced photostability .

Synthesis Pathways :

- The target compound’s synthesis likely involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with (5-methyl-1,3,4-oxadiazol-2-yl)methylamine using EDCI/HOBt or DCC, similar to methods in and .

- Oxadiazolylchromene [45a] () employs rearrangement strategies, yielding lower impurities but requiring acidic conditions .

Actividad Biológica

8-Methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound that combines a chromene core with an oxadiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a chromene framework linked to a 5-methyl-1,3,4-oxadiazol-2-yl group through a methylene bridge. This configuration is significant as both the chromene and oxadiazole structures are known for their biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₄ |

| Molecular Weight | 273.27 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

1. Enzyme Inhibition:

- The oxadiazole moiety has been shown to inhibit various enzymes involved in cell proliferation and apoptosis pathways. Studies indicate that similar compounds can act as inhibitors of histone deacetylases (HDACs), leading to altered gene expression related to cancer progression .

2. Antioxidant Activity:

- Compounds containing oxadiazole rings have demonstrated significant antioxidant properties. This is crucial in mitigating oxidative stress-related damage in cells .

3. Anticancer Activity:

- Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle proteins .

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Properties:

- Preliminary studies suggest that it possesses antimicrobial activity against several bacterial strains.

2. Anticancer Effects:

- In vitro studies have shown that the compound can inhibit cancer cell growth and induce apoptosis in human tumor cell lines .

3. Anti-inflammatory Effects:

- The oxadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting inflammatory mediators such as cytokines .

Case Studies

Several studies have explored the biological activity of similar compounds:

Study 1: Anticancer Activity

A study by Sun et al. demonstrated that derivatives of oxadiazoles exhibited enhanced anticancer activity compared to standard treatments like 5-fluorouracil. The compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as effective chemotherapeutic agents .

Study 2: Antioxidant Evaluation

In another study, oxadiazole derivatives were evaluated for their antioxidant capacity using the DPPH radical scavenging assay. The results indicated significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Q & A

What are the optimal synthetic routes for 8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and what challenges arise in scaling these methods?

The synthesis involves coupling a coumarin-carbohydrazide intermediate with a 5-methyl-1,3,4-oxadiazole derivative. A validated approach (for analogous compounds) uses refluxing 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds in ethanol, catalyzed by piperidine, followed by recrystallization . Key challenges include:

- Oxadiazole Ring Stability : The 1,3,4-oxadiazole moiety is sensitive to acidic/basic conditions; optimal pH (neutral to mild basic) must be maintained during coupling .

- Purification : Flash column chromatography (silica gel) and recrystallization (acetone/ethanol) are critical for removing unreacted intermediates, especially due to similar polarities of byproducts .

- Scaling : Industrial-grade solvents (e.g., DMF) and catalysts (K₂CO₃) can reduce costs, but reproducibility requires strict control of reaction time and temperature gradients .

Which analytical techniques are most effective for characterizing the structural integrity of this compound, particularly the oxadiazole and methoxy groups?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ ~3.8 ppm for OCH₃) and oxadiazole protons (δ 8.1–8.3 ppm for CH₃-C=N) .

- X-ray Diffraction : Single-crystal analysis resolves ambiguities in oxadiazole ring orientation and hydrogen bonding patterns, as demonstrated in structurally similar coumarin derivatives .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 357.3 g/mol) and detects hydrolyzed byproducts (e.g., opened oxadiazole rings) .

- FT-IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C of oxadiazole) confirm functional groups .

How can researchers design biologically relevant assays to evaluate this compound’s potential therapeutic effects?

- Target Selection : Prioritize targets linked to coumarin-oxadiazole hybrids, such as tyrosine kinases (anti-cancer) or α-glucosidase (anti-diabetic), based on structural analogs .

- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers, which skews activity data .

- Metabolic Stability : Assess hepatic microsome stability (e.g., rat liver S9 fractions) to predict in vivo half-life .

What structural modifications could enhance the compound’s bioactivity, and how can SAR studies guide these changes?

- Oxadiazole Substitution : Replace 5-methyl with electron-withdrawing groups (e.g., NO₂) to improve binding to hydrophobic enzyme pockets, as seen in related oxadiazole-carboxamides .

- Methoxy Position : Moving the methoxy group from C8 to C7 (as in 7-hydroxycoumarin derivatives) may enhance anti-inflammatory activity via increased H-bond donor capacity .

- Amide Linker : Introducing a methylene spacer between the oxadiazole and carboxamide (e.g., -CH₂-NH-CO-) could improve conformational flexibility and target engagement .

How can computational modeling predict this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or EGFR kinases. The oxadiazole’s nitrogen atoms may form H-bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the coumarin-oxadiazole scaffold in a lipid bilayer, predicting membrane permeability .

- ADMET Prediction : Tools like SwissADME estimate LogP (~2.5) and BBB penetration (low), guiding prioritization for CNS vs. peripheral targets .

How should researchers address contradictions in biological activity data across studies?

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .

- Metabolite Interference : Test for metabolite formation (e.g., hydrolyzed oxadiazole) using LC-MS, which may exhibit off-target effects .

What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release, as demonstrated for hydrophobic coumarins .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve intestinal absorption, with enzymatic cleavage in target tissues .

How can reaction fundamentals and reactor design optimize large-scale synthesis?

- Continuous Flow Reactors : Improve yield consistency by maintaining precise temperature (60–80°C) and residence time (30 min) during cyclization steps .

- Membrane Separation : Use ceramic membranes to isolate the product from DMF/water mixtures, reducing solvent waste .

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor oxadiazole formation in real time, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.